Depdecin

Description

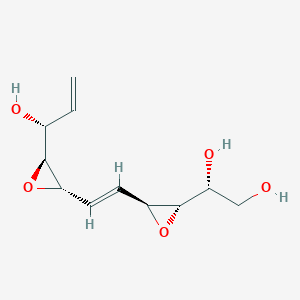

Structure

3D Structure

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyprop-2-enyl]oxiran-2-yl]ethenyl]oxiran-2-yl]ethane-1,2-diol |

InChI |

InChI=1S/C11H16O5/c1-2-6(13)10-8(15-10)3-4-9-11(16-9)7(14)5-12/h2-4,6-14H,1,5H2/b4-3+/t6-,7-,8+,9+,10+,11+/m1/s1 |

InChI Key |

WWAQOPQUSWZTHG-SHEFQFEDSA-N |

SMILES |

C=CC(C1C(O1)C=CC2C(O2)C(CO)O)O |

Isomeric SMILES |

C=C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](CO)O)O |

Canonical SMILES |

C=CC(C1C(O1)C=CC2C(O2)C(CO)O)O |

Origin of Product |

United States |

Analogue Synthesis and Structure Activity Relationship Sar Studies:

Chemical Modification: Synthesizing a library of Depdecin analogues with systematic modifications to its chemical structure.

In Vitro Screening: Testing these analogues in cell-free and cell-based assays to determine their inhibitory activity against a panel of different histone deacetylase isoforms. This will help in identifying the pharmacophore and understanding the structural requirements for potent and selective inhibition.

Elucidation of Molecular Mechanisms:

Target Engagement and Biomarker Development: Developing assays to confirm that Depdecin and its analogues engage with their intended HDAC targets within cells. promega.ca Research should also focus on identifying downstream biomarkers that reflect the biological activity of the compound.

Pathway Analysis: Utilizing transcriptomic and proteomic approaches to understand the global changes in gene and protein expression induced by this compound treatment in relevant cell models. This can help to elucidate the pathways modulated by the compound.

Preclinical Model Exploration:

In Vitro Disease Models: Using various in vitro models (e.g., cell cultures) that represent different aspects of cellular dysfunction to evaluate the potential of Depdecin and its optimized analogues to modulate these processes.

Pharmacodynamic Studies: In early-stage, non-clinical models, research can focus on understanding the relationship between the administered dose of a this compound analogue and its effect on the target (HDAC inhibition) and downstream biomarkers over time. promega.ca

These strategies would provide a foundational understanding of this compound's therapeutic potential and guide the design of more potent and selective derivatives for future investigation. nih.govtaylorandfrancis.com

Iv. Investigation of Biological Activities: Preclinical and Mechanistic Research

In Vivo Preclinical Assessment of Depdecin's Biological Activity

In vivo preclinical assessments are conducted in living organisms to evaluate the biological effects of a compound within a complex system. These studies can provide insights into a compound's efficacy and potential mechanisms of action. This compound has been reported to exhibit anti-angiogenic activity in an in vivo assay system. lipidbank.jp

Anti-angiogenic Activity Studies

Angiogenesis is the process of forming new blood vessels from pre-existing vasculature. bosterbio.com Modulating angiogenesis has therapeutic potential in various diseases, including cancer and certain ophthalmic conditions. bosterbio.comnih.govscielo.br this compound has been noted for its anti-angiogenic properties. nih.govlipidbank.jp

Chick Chorioallantoic Membrane (CAM) Assay Methodologies

The Chick Chorioallantoic Membrane (CAM) assay is an established in ovo model widely used for evaluating the angiogenic and anti-angiogenic potential of compounds. nih.govscielo.brturkjps.orgjournalgrid.com This assay utilizes the highly vascularized extraembryonic membrane of a developing chick embryo. turkjps.orgjournalgrid.com The methodology typically involves preparing fertilized eggs, incubating them, and then applying the test substance to the CAM. turkjps.orgjournalgrid.com Following incubation, the effects on blood vessel formation, branching, and density are assessed, often compared to control groups and known angiogenic or anti-angiogenic agents. scielo.brturkjps.org The CAM assay is considered a valuable bridge between in vitro and in vivo experiments. scielo.br

Based on the available search results, while this compound has been reported to show anti-angiogenic activity in an in vivo assay system involving the chorioallantoic membrane lipidbank.jp, specific detailed data from CAM assay methodologies conducted with this compound, such as concentrations tested and quantitative measures of anti-angiogenic effect, were not found within the provided search results.

Analysis of Angiogenic Pathway Modulation

Angiogenesis is regulated by complex signaling pathways involving various growth factors and molecular interactions. bosterbio.com Vascular endothelial growth factor (VEGF) is a key mediator of angiogenesis, promoting endothelial cell proliferation and migration. bosterbio.comyoutube.com Analysis of angiogenic pathway modulation investigates how a compound interferes with these intricate signaling networks. This can involve examining the expression or activity of key proteins and signaling molecules within the pathway. nih.govfrontiersin.org

Specific details regarding how this compound modulates particular angiogenic pathways were not available in the provided search results. Studies on other compounds have shown modulation of pathways involving factors like VEGF and the PI3K/Akt/mTOR pathway in the context of anti-angiogenesis. nih.govfrontiersin.org

In Silico Mechanistic Explorations and Target Prediction

In silico methods, such as molecular docking, are computational tools used to predict the interaction between a small molecule (ligand) and a biological target, such as a protein. nih.gov These methods can provide insights into potential binding affinities and mechanisms of action, aiding in the identification of biological targets. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a frequently employed technique in structure-based drug design to evaluate the potential complex formation between ligands and biomolecules. nih.gov It aims to predict the optimal binding pose and estimate the strength of the interaction. nih.gov

Enzyme Inhibition Modeling (e.g., Pancreatic Lipase (B570770), α-Amylase, α-Glucosidase)

Enzyme inhibition modeling using molecular docking can help predict how a compound might interact with and potentially inhibit the activity of specific enzymes. Pancreatic lipase, α-amylase, and α-glucosidase are digestive enzymes that are targets for therapeutic intervention, particularly in metabolic disorders. nih.govmdpi.comwikipedia.orgmdpi.comnih.govnih.gov

Pancreatic lipase is crucial for the digestion and absorption of dietary fats. nih.govmdpi.comnih.gov Inhibition of this enzyme can reduce fat absorption. nih.govmdpi.complos.org α-Amylase and α-glucosidase are involved in the breakdown of complex carbohydrates into absorbable sugars. wikipedia.orgmdpi.comnih.govnih.govdiabetes.org.ukdiabeteseducatorscalgary.ca Inhibiting these enzymes can slow down glucose absorption and help manage postprandial blood glucose levels. wikipedia.orgmdpi.comnih.govdiabetes.org.ukdiabeteseducatorscalgary.cawikipedia.org

This compound (C₁₁H₁₆O₅, CID 5283267) was identified in a study that utilized in silico methods to investigate compounds from Alstonia boonei stem bark for their effects on selected digestive enzymes, including pancreatic lipase, α-amylase, and α-glucosidase. 34.30.143researchgate.net While this study involved in silico analysis of compounds present in fractions with enzyme inhibitory activity, specific molecular docking results or predicted binding affinities for this compound with pancreatic lipase, α-amylase, or α-glucosidase were not explicitly provided within the search results.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis, primarily through computational methods such as molecular docking, has been utilized to investigate the potential binding affinities of this compound with key biological targets. In the context of research exploring the anti-obesity effects of Alstonia boonei extracts, which contain this compound, molecular docking studies were performed to assess the interaction of identified compounds with digestive enzymes including pancreatic lipase (PPL), alpha-amylase (PPA), and alpha-glucosidase nih.govresearchgate.net34.30.143. These studies aimed to predict how this compound and other compounds might interact with the active sites of these enzymes, providing insights into potential mechanisms of action related to the inhibition of nutrient digestion and absorption nih.govresearchgate.net. The identified compounds from the A. boonei fractions, including this compound, demonstrated good binding properties with the three enzymes studied nih.govresearchgate.net.

Computational Approaches for Predicting Bioactivity Profiles

Computational approaches, specifically molecular docking simulations, have been employed to predict the bioactivity profile of this compound by evaluating its potential interactions with target proteins nih.govresearchgate.net. This in silico method allows for the prediction of binding modes and affinities between a ligand molecule, such as this compound, and a protein target nih.gov. In the study on Alstonia boonei fractions, molecular docking was used to determine the force of non-covalent interactions between the identified compounds and the targeted enzymes (PPA, PPL, and a modeled alpha-glucosidase) nih.govresearchgate.net. The docking analysis was performed using AutoDock Vina within the PyRx 0.8 software nih.govresearchgate.net. This computational analysis supported the in vitro findings by predicting favorable binding interactions between the compounds present in the active fractions and the metabolic enzymes, suggesting a potential mechanism for the observed biological effects nih.govresearchgate.net.

In Vitro Studies on Related Biological Pathways

In vitro studies have been conducted to evaluate the biological effects of fractions containing this compound on pathways relevant to metabolic health, such as adipogenesis and enzyme activity modulation.

Cellular Assays for Related Biological Effects (e.g., Anti-adipogenic effects in 3T3-L1 preadipocytes as a component of the original extract research)

Cellular assays using 3T3-L1 preadipocytes have been performed to investigate the anti-adipogenic effects of fractions from Alstonia boonei stem bark, where this compound was identified as a component nih.govresearchgate.net. These studies assessed the ability of the fractions to inhibit the differentiation of preadipocytes into mature adipocytes and to reduce intracellular lipid accumulation nih.govresearchgate.net. Cell viability was typically assessed using the MTT assay to ensure that observed effects were not due to cytotoxicity nih.gov34.30.143. The study reported that both the crude alkaloid fraction (CAF) and crude saponin (B1150181) fraction (CSF) of A. boonei showed antiadipogenic effects nih.govresearchgate.net. This was evidenced by the clearance of adipocytes and a reduction in lipid content within differentiated 3T3-L1 adipocytes when treated with these fractions nih.govresearchgate.net. The lipid content was quantified using Oil Red O staining nih.gov.

Biochemical Assays for Enzyme Activity Modulation

Biochemical assays have been conducted to determine the ability of fractions containing this compound to modulate the activity of enzymes involved in digestion and metabolism nih.govresearchgate.net34.30.143. In the research on Alstonia boonei, in vitro enzyme inhibition assays were performed against pancreatic lipase, alpha-amylase, and alpha-glucosidase nih.govresearchgate.net34.30.143. These enzymes are targets for managing conditions like obesity and diabetes by reducing the breakdown and absorption of fats and carbohydrates nih.gov. The results indicated that the A. boonei fractions exhibited inhibitory activity against these enzymes nih.govresearchgate.net. Specifically, good inhibitory activity was observed against pancreatic lipase nih.govresearchgate.net. The fractions showed weak to good activity against alpha-amylase, and only the crude saponin fraction demonstrated inhibitory activity against alpha-glucosidase nih.govresearchgate.net. These findings suggest that this compound, as a component of these fractions, may contribute to their observed effects on enzyme activity.

V. Biosynthetic Pathway Research and Bioproduction Potential

Elucidation of Depdecin's Natural Biosynthetic Pathway

The natural production of this compound, a member of the depsidone (B1213741) class of compounds, occurs within certain fungi, such as Aspergillus species. nih.gov Research into its formation has revealed a complex, enzyme-mediated pathway.

The biosynthesis of the core depsidone structure involves the coordinated action of both a highly-reducing polyketide synthase (hrPKS) and a non-ribosomal peptide synthetase (nrPKS). nih.gov The process begins with the formation of a precursor molecule, identified as unguidepside A. nih.gov This bicyclic depside is believed to be formed through the catalytic activity of the nrPKS enzyme, DepH, which assembles and links the initial building blocks. nih.gov

Following the creation of this precursor, a series of "tailoring" enzymatic transformations occur to yield the final, complex tricyclic structure of this compound and related depsidones. Key among these is an etherification step, which forms the crucial ether bond that defines the depsidone ring system. This reaction is catalyzed by a cytochrome P450 monooxygenase, DepG. nih.gov Other potential modifications include decarboxylation and halogenations, which can enhance the biological activity of the final compounds. nih.gov

The enzymes responsible for this compound biosynthesis are encoded by a group of genes physically located together on the fungal chromosome, known as a Biosynthetic Gene Cluster (BGC). plos.org In the producing organism Aspergillus sp. SCSIO SX7S7, this has been identified as the 'dep' cluster. nih.gov This cluster contains 15 distinct genes, and its role in producing depsidones was confirmed through gene inactivation experiments. nih.gov When key genes within the cluster, such as the hrPKS gene (depD) or the nrPKS gene (depH), were inactivated, the production of all depsidone compounds ceased. nih.gov The identification and annotation of such clusters are foundational for understanding and manipulating the production of natural products. plos.org The use of bioinformatics tools and deep learning models is becoming increasingly important for rapidly identifying and characterizing BGCs from genomic data. plos.org

Table 1: Genes Identified in the this compound (dep) Biosynthetic Gene Cluster and Their Putative Functions

| Gene Name | Putative Function | Role in Biosynthesis |

|---|---|---|

| depD | Highly-reducing polyketide synthase (hrPKS) | Involved in synthesizing one of the polyketide chains for the scaffold. nih.gov |

| depH | Non-ribosomal peptide synthetase (nrPKS) | Catalyzes the formation of the depside precursor. nih.gov |

| depG | Cytochrome P450 monooxygenase | Catalyzes the crucial ether bond formation to create the depsidone ring. nih.gov |

Vi. Advanced Research Methodologies in Depdecin Studies

Metabolomics Approaches for Depdecin Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a direct snapshot of the chemical phenotype. nih.gov For a natural product like this compound, which originates from fungal secondary metabolism, metabolomics is essential for understanding its production, identifying related compounds, and exploring its biochemical environment. nih.gov Fungal metabolomics can be used to classify organisms, for functional genomics, and to screen for new bioactive compounds. nih.gov

The analysis of this compound and its related metabolites involves both qualitative and quantitative approaches to build a comprehensive chemical profile.

Qualitative Analysis: This approach focuses on identifying the presence or absence of specific metabolites. axisfortox.com In the context of this compound research, qualitative analysis would be used to screen fungal extracts to confirm the presence of this compound and to discover novel, structurally related analogues or precursor molecules. Techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are frequently used to separate complex mixtures and identify compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Quantitative Analysis: This method measures the specific amount or concentration of a metabolite in a sample. axisfortox.com For this compound, quantitative analysis is crucial for optimizing fermentation conditions to maximize yield, studying the dynamics of its biosynthesis over time, and understanding how different environmental or genetic factors influence its production. Targeted mass spectrometry techniques are often employed for their high sensitivity and specificity in quantifying known compounds. mdpi.com

The table below summarizes the objectives and typical methods for both types of analysis in the context of this compound studies.

| Analysis Type | Primary Objective | Common Techniques | Application to this compound |

| Qualitative | Identification and discovery of metabolites. | LC-MS, GC-MS, NMR Spectroscopy | Confirming the presence of this compound in fungal cultures; discovering new this compound-related analogues. |

| Quantitative | Measurement of the concentration of specific metabolites. | Targeted LC-MS/MS, qNMR (quantitative NMR) | Optimizing production yields; studying biosynthetic pathway kinetics. |

This table is generated based on information from sources mdpi.com, axisfortox.com, and ijsr.in.

To achieve a holistic understanding of this compound, metabolomic data is increasingly integrated with other "omics" data, primarily genomics and proteomics. nih.gov This multi-omics approach connects the chemical output (metabolome) with the organism's genetic potential (genome) and its functional protein machinery (proteome). nashbio.commdpi.com

Genomics Integration: The genome of the this compound-producing fungus contains the biosynthetic gene clusters (BGCs) that encode the enzymes responsible for its synthesis. helmholtz-hips.de By correlating metabolomic profiles (the presence of this compound and its precursors) with genomic data, researchers can identify and characterize the specific BGC for this compound. This integration is powerful for genome mining efforts to find novel natural products and for engineering strains with enhanced production. helmholtz-hips.demdpi.com

Proteomics Integration: Proteomics involves the large-scale study of proteins. humanspecificresearch.org Integrating metabolomic data with proteomic data can reveal which enzymes are actively being expressed under this compound-producing conditions. This helps to validate the function of enzymes predicted from the genome and provides a more dynamic view of the biosynthetic pathway, highlighting potential regulatory proteins or bottlenecks in production. researchgate.net

Combining these datasets provides a much stronger signal and a more comprehensive view than analyzing any single omics layer alone. nih.govresearchgate.net

Quantitative and Qualitative Metabolite Analysis

Omics Technologies in Natural Product Research Relevant to this compound

The era of "omics" has transformed natural products research from a process of slow, serendipitous discovery to a more targeted and efficient science. ijpsr.com These technologies are essential for the discovery, characterization, and development of natural compounds like this compound. nih.gov

Genomics: As mentioned, genomics allows for the identification of BGCs that produce secondary metabolites. helmholtz-hips.de This "genome mining" approach can predict the production of novel compounds even before they are chemically detected, guiding isolation efforts. helmholtz-hips.de

Transcriptomics: This technology analyzes the expression levels of all genes (the transcriptome) at a specific time point. humanspecificresearch.org For this compound research, it can show which genes in the BGC are activated during its production, offering insights into the regulation of its biosynthetic pathway.

Proteomics: By identifying the full set of proteins present under certain conditions, proteomics helps to confirm that the enzymes encoded by the BGC are actually produced and active. humanspecificresearch.orgtechscience.com

Metabolomics: This provides the ultimate chemical readout, confirming the production of this compound and identifying other related metabolites, thus linking genotype to chemotype. nih.govtechscience.com

The integration of these omics technologies provides a systems-level understanding of the biology behind this compound production, from the genetic blueprint to the final bioactive compound. nashbio.com

| Omics Technology | Level of Analysis | Relevance to this compound Research |

| Genomics | DNA | Identifying the biosynthetic gene cluster (BGC) responsible for this compound synthesis. |

| Transcriptomics | RNA | Understanding the regulation of the this compound BGC by measuring gene expression. |

| Proteomics | Protein | Verifying the translation and presence of the enzymatic machinery for this compound biosynthesis. |

| Metabolomics | Metabolite | Directly detecting and quantifying this compound, its precursors, and related analogues. |

This table is generated based on information from sources humanspecificresearch.org, nashbio.com, helmholtz-hips.de, and techscience.com.

Advanced Data Analysis and Cheminformatics for Compound Characterization

The vast datasets generated by omics technologies require advanced computational and statistical methods for interpretation. informaconnect.com Cheminformatics, a field that combines chemistry, computer science, and information science, provides the tools necessary to analyze, visualize, and predict the properties of molecules like this compound. neovarsity.org

Cheminformatics workflows, often enhanced with machine learning, are critical for modern drug discovery. nuvisan.com These tools can analyze complex chemical data to uncover patterns that are difficult for humans to detect, thereby accelerating the identification of promising drug candidates. nuvisan.com

Key applications in the study of this compound include:

Structure Elucidation and Visualization: Tools like PyMOL and Chimera allow for the 3D visualization of this compound's structure, which is crucial for understanding its interaction with biological targets. github.com

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict various physicochemical properties, as well as potential biological activities or targets for this compound. nuvisan.com

Database Management: Cheminformatics tools are used to build and search chemical databases, allowing researchers to compare this compound to known compounds and find structurally similar molecules. epa.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nuvisan.com For this compound, this can be used to guide the chemical synthesis of more potent analogues by identifying which structural features are most important for its function.

The table below lists some common cheminformatics tools and their relevance.

| Tool/Resource Category | Examples | Function in this compound Research |

| Molecular Toolkits | RDKit, Open Babel | Handling chemical file formats, calculating molecular descriptors, substructure searching. |

| Visualization Software | PyMOL, UCSF Chimera | Creating and analyzing 3D models of this compound to study its shape and potential binding modes. |

| Databases | CompTox Chemicals Dashboard, PubChem | Accessing curated data on chemical structures, properties, and toxicity for this compound and related compounds. |

| Machine Learning Libraries | scikit-learn, TensorFlow | Developing predictive models for activity, properties, and target identification based on this compound's structure. |

This table is generated based on information from sources nuvisan.com, github.com, and epa.gov.

Hypothetical Roles of this compound in Plant Physiology and Ecology

This compound, a polyketide produced by the fungus Alternaria brassicicola, is primarily known as a histone deacetylase (HDAC) inhibitor. nih.gov This activity suggests several hypothetical roles in the intricate interactions between the fungus and its plant hosts, as well as in broader ecological contexts.

In plant physiology, the production of this compound by a pathogenic fungus like A. brassicicola points towards a role in manipulating host plant processes to favor fungal invasion and proliferation. By inhibiting plant HDACs, this compound could alter gene expression in the host plant. wikipedia.org This might lead to the suppression of plant defense responses, making the plant more susceptible to infection. For instance, the expression of genes involved in producing defense compounds or signaling molecules could be downregulated. Research on other HDAC inhibitors has shown that they can either up-regulate or repress gene expression, suggesting a complex regulatory role. wikipedia.org

Furthermore, the biosynthesis of this compound involves a cluster of co-regulated genes, indicating a significant metabolic investment by the fungus. nih.gov This evolutionary conservation suggests an important, albeit perhaps subtle, ecological function. The compound could be involved in chemical communication or signaling between the fungus and its host or other organisms in the ecosystem. frontiersin.org

Conceptual Models for this compound's Biological System Interactions

The interaction of this compound with biological systems can be conceptualized through several models, primarily centered on its function as an HDAC inhibitor. nih.gov

Table of Compounds

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Depcin’s molecular mechanisms?

- Methodological Guidance : Use the PICO framework (Population, Intervention, Comparison, Outcome) to narrow the scope. For example:

- Population: Specific cell lines or animal models exposed to Depcin.

- Intervention: Dosage ranges or administration routes of Depcin.

- Comparison: Control groups treated with placebo or alternative compounds.

- Outcome: Quantifiable biomarkers (e.g., protein expression levels, apoptosis rates).

Q. What frameworks are effective for developing hypotheses about Depcin’s pharmacokinetics?

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty: Explore Depcin’s interaction with newly identified cellular targets.

- Feasibility: Prioritize in vitro assays (e.g., high-throughput screening) before advancing to in vivo models.

- Ethical considerations: Adhere to institutional guidelines for chemical safety and animal welfare .

Q. What are best practices for conducting a literature review on Depcin?

- Use systematic review protocols:

- Search databases (PubMed, Scopus) with Boolean operators: Depcin AND (mechanism OR pharmacokinetics).

- Filter studies by experimental rigor (e.g., sample size, statistical power).

- Tabulate conflicting results (e.g., discrepancies in IC50 values across studies) for gap analysis .

Advanced Research Questions

Q. How to design experiments to evaluate Depcin’s efficacy in heterogeneous cell populations?

- Experimental Design :

- Independent Variables : Depcin concentration, exposure time.

- Dependent Variables : Cell viability (MTT assay), apoptosis markers (caspase-3 activation).

- Control Groups : Use isogenic cell lines with/without target gene knockouts.

- Statistical Planning :

- Power analysis to determine sample size (e.g., ≥3 biological replicates).

- ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD) .

Q. How to resolve contradictions in Depcin’s reported therapeutic thresholds?

- Contradiction Analysis Framework :

Compare experimental conditions (e.g., cell culture media, assay protocols).

Validate findings using orthogonal methods (e.g., Western blot vs. flow cytometry).

Apply meta-analysis to aggregate data from independent studies.

- Example: A 2024 study found IC50 = 5 µM in hypoxia vs. 10 µM in normoxia, highlighting microenvironmental influences .

Q. What statistical methods are optimal for analyzing time-series data in Depcin-treated models?

- Methods :

- Mixed-effects models to account for intra-subject variability.

- Kaplan-Meier survival analysis for longitudinal toxicity studies.

- Software : R (lme4 package) or Python (SciPy) for reproducible workflows .

Q. How to ensure reproducibility in Depcin-related experiments?

- Protocol Standardization :

- Document batch-specific Depcin purity (HPLC certificates).

- Pre-register methods on platforms like Open Science Framework.

- Share raw data and code via repositories (Zenodo, GitHub) .

Q. How to integrate multi-omics data to elucidate Depcin’s polypharmacology?

- Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes.

Proteomics : Mass spectrometry for protein interaction networks.

Network Pharmacology : Use tools like Cytoscape to map Depcin-target-pathway associations.

- Example: A 2023 study integrated CRISPR screens with Depcin sensitivity data to pinpoint synthetic lethal partners .

Data Presentation Guidelines

-

Table 1 : Example of Depcin’s Dose-Response in Multiple Cell Lines

Cell Line IC50 (µM) Assay Type Reference HeLa 7.2 ± 0.5 MTT MCF-7 12.1 ± 1.2 ATP-Lite -

Figure 1 : Suggested workflow for resolving contradictory data, incorporating meta-analysis and experimental validation .

Key Considerations

- Avoid overreliance on p-values; report effect sizes and confidence intervals .

- Use version control (Git) for collaborative data analysis .

- Cross-validate findings with independent cohorts or public datasets (e.g., Depcin-related entries in ChEMBL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.